4-chloro-N-(4-hydroxyphenyl)benzamide
Overview
Description
4-chloro-N-(4-hydroxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of benzamide, featuring a chloro substituent on the benzene ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N-(4-hydroxyphenyl)benzamide can be synthesized through several methods. One common approach involves the condensation reaction of 4-chlorobenzoyl chloride with 4-hydroxyaniline in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-N-(4-oxophenyl)benzamide.
Reduction: Formation of 4-chloro-N-(4-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-hydroxyphenyl)benzamide
- 4-chloro-N-(4-aminophenyl)benzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
Uniqueness
4-chloro-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both chloro and hydroxy substituents, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its ability to form hydrogen bonds, while the chloro group influences its electronic properties and reactivity towards nucleophiles.
Biological Activity
4-Chloro-N-(4-hydroxyphenyl)benzamide is an organic compound characterized by its unique structural features, including a chloro group and a hydroxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and anticancer properties. The purpose of this article is to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C15H14ClNO2
- Molecular Weight : 247.68 g/mol
- Appearance : White to light yellow crystalline solid
- Melting Point : 172°C to 176°C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group enhances hydrophobic interactions. These interactions may modulate the activity of various enzymes or receptors, leading to significant biological effects.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. It is believed to interact with cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Inhibition of these enzymes can lead to reduced inflammation and pain relief.
Anticancer Properties
Compounds similar to this compound have shown activity against various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.
Study on Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of benzamide derivatives, including this compound. The results demonstrated a significant reduction in inflammatory markers in animal models treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Evaluation of Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast and colon cancer cells, with IC50 values indicating effective inhibition of cell growth. Mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-N-(4-hydroxyphenyl)benzamide | C13H10ClNO2 | Similar structure but different chloro positioning |
N-(4-Hydroxyphenyl)benzamide | C13H13NO2 | Lacks chlorine; used for comparison |
4-Chloro-N-(phenyl)benzamide | C13H10ClN | Different substituents on the benzene ring |
The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds lacking either the chloro or hydroxy substituents .
Properties
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFVHUUXPNDPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357629 | |
Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19207-92-2 | |
Record name | 4-chloro-N-(4-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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